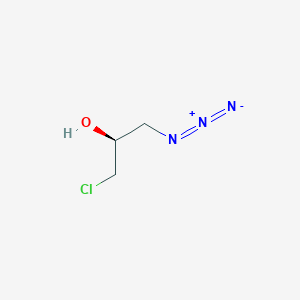
Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- is a complex organic compound characterized by its unique structure, which includes an oxazolidine ring substituted with dimethyl, nitrophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrophenyl-substituted amine with a phenyl-substituted aldehyde in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that promotes cyclization without causing decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The phenyl and dimethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to inhibit protein synthesis in bacteria by binding to the ribosomal subunits. The compound’s anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-: A similar compound without the stereochemistry specified.
Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2R,4R,5S)-: An enantiomer of the compound .
Oxazolidine, 3,4-dimethyl-2-(2-aminophenyl)-5-phenyl-: A derivative with an amino group instead of a nitro group.
Uniqueness
The uniqueness of Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of the nitrophenyl group also imparts distinct properties compared to its amino-substituted analogs.
Properties
CAS No. |
653600-79-4 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
(2S,4S,5R)-3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C17H18N2O3/c1-12-16(13-8-4-3-5-9-13)22-17(18(12)2)14-10-6-7-11-15(14)19(20)21/h3-12,16-17H,1-2H3/t12-,16-,17-/m0/s1 |
InChI Key |
FKBMEQGIQMQEPY-ZLIFDBKOSA-N |
Isomeric SMILES |
C[C@H]1[C@H](O[C@H](N1C)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
CC1C(OC(N1C)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538412.png)
![(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12538414.png)
![Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)](/img/structure/B12538429.png)
![2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid](/img/structure/B12538441.png)
![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)

![Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B12538461.png)
![6-(Furan-2-yl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538469.png)
![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)


![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)
